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The deposition of high-quality silicon dioxide (SiO₂) films at low temperatures is crucial for a

wide range of applications, including in the fabrication of sensitive electronic devices and for

coating materials in the life sciences. Bis(diethylamino)silane (BDEAS) has emerged as a

key precursor for this purpose, enabling the formation of silicon-containing thin films at reduced

thermal budgets.[1] This technical guide provides a comprehensive overview of the use of

BDEAS for low-temperature SiO₂ deposition, focusing on the prevalent methods of plasma-

enhanced and thermal atomic layer deposition (ALD).

Introduction to Bis(diethylamino)silane (BDEAS)
Bis(diethylamino)silane (H₂Si[N(C₂H₅)₂]₂) is a liquid silicon precursor notable for its high

volatility and reactivity, which make it well-suited for vapor deposition techniques.[2] Its

chemical structure, featuring two diethylamino ligands, strikes a balance between reactivity and

thermal stability, which is essential for controlled film growth in processes like ALD and

chemical vapor deposition (CVD).[1] BDEAS is a member of the aminosilane family of

compounds, which are often preferred over chlorosilanes as they typically result in films with

lower impurity levels, particularly chlorine, which can be detrimental to device performance.[2]
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Two primary low-temperature techniques utilize BDEAS for SiO₂ deposition: Plasma-Enhanced

Atomic Layer Deposition (PEALD) and Thermal Atomic Layer Deposition (TALD).

Plasma-Enhanced Atomic Layer Deposition (PEALD)

PEALD is a versatile technique that allows for SiO₂ deposition at significantly lower

temperatures than thermal methods, in some cases even at room temperature.[3][4] This is

achieved by using plasma-generated reactive species as the co-reactant. For SiO₂ deposition

with BDEAS, an oxygen (O₂) plasma is commonly used.[3][4][5] The high reactivity of the

plasma species facilitates the chemical reactions required for film growth at lower thermal

energy.[3][4] This makes PEALD particularly suitable for applications involving temperature-

sensitive substrates.[3][4]

Thermal Atomic Layer Deposition (TALD)

In TALD, the deposition process is driven by thermal energy. When using BDEAS, ozone (O₃)

is a common co-reactant.[2][6] The process operates within a specific "ALD window," a

temperature range where self-limiting growth occurs, ensuring precise, layer-by-layer

deposition.[1][2] While requiring higher temperatures than PEALD, TALD avoids potential

plasma-induced damage to the substrate or growing film.

Experimental Protocols and Film Properties
The quality and characteristics of the deposited SiO₂ films are highly dependent on the specific

deposition parameters. The following tables summarize quantitative data from various studies

on PEALD and TALD processes using BDEAS.

Table 1: Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiO₂ using BDEAS
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Parameter Value Reference

Precursor
Bis(diethylamino)silane

(BDEAS)
[3][4][5]

Co-reactant O₂ plasma [3][4][5]

Deposition Temperature 50 - 400 °C [2][5]

Growth Per Cycle (GPC) 0.10 - 0.15 nm/cycle [5]

Substrate Silicon wafers [3][4]

BDEAS Bubbler Temperature 20 °C [3][4]

Carrier Gas Argon (Ar) [3][4]

Plasma Power 1000 - 3000 W [7][8]

Table 2: Thermal Atomic Layer Deposition (TALD) of SiO₂ using BDEAS

Parameter Value Reference

Precursor
Bis(diethylamino)silane

(BDEAS)
[2][6]

Co-reactant Ozone (O₃) [2][6]

Deposition Temperature 200 - 350 °C [2][6]

Growth Per Cycle (GPC) ~0.06 - 0.10 nm/cycle [2][6]

Substrate Silicon wafers [9]

Reactor Pressure 1 Torr [2]

Detailed Methodologies

A typical PEALD process for SiO₂ deposition using BDEAS and an O₂ plasma involves the

following steps:[3][4][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8607820/
https://pubs.acs.org/doi/10.1021/acs.jpcc.1c07980
https://pubs.aip.org/avs/jva/article/39/5/052403/281044/Plasma-enhanced-atomic-layer-deposition-of-SiO2
https://pmc.ncbi.nlm.nih.gov/articles/PMC8607820/
https://pubs.acs.org/doi/10.1021/acs.jpcc.1c07980
https://pubs.aip.org/avs/jva/article/39/5/052403/281044/Plasma-enhanced-atomic-layer-deposition-of-SiO2
https://www.researchgate.net/publication/266637164_Extra_Low-Temperature_SiO2_Deposition_Using_Aminosilanes
https://pubs.aip.org/avs/jva/article/39/5/052403/281044/Plasma-enhanced-atomic-layer-deposition-of-SiO2
https://pubs.aip.org/avs/jva/article/39/5/052403/281044/Plasma-enhanced-atomic-layer-deposition-of-SiO2
https://pmc.ncbi.nlm.nih.gov/articles/PMC8607820/
https://pubs.acs.org/doi/10.1021/acs.jpcc.1c07980
https://pmc.ncbi.nlm.nih.gov/articles/PMC8607820/
https://pubs.acs.org/doi/10.1021/acs.jpcc.1c07980
https://pmc.ncbi.nlm.nih.gov/articles/PMC8607820/
https://pubs.acs.org/doi/10.1021/acs.jpcc.1c07980
https://pdfs.semanticscholar.org/6d57/5595261f607ccf70142e069dc06803ac7f01.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8145387/
https://www.researchgate.net/publication/266637164_Extra_Low-Temperature_SiO2_Deposition_Using_Aminosilanes
https://www.researchgate.net/publication/309621394_Low_Temperature_Atomic_Layer_Deposition_of_SiO2_Thin_Films_using_Di-isopropylaminosilane_and_Ozone
https://www.researchgate.net/publication/266637164_Extra_Low-Temperature_SiO2_Deposition_Using_Aminosilanes
https://www.researchgate.net/publication/309621394_Low_Temperature_Atomic_Layer_Deposition_of_SiO2_Thin_Films_using_Di-isopropylaminosilane_and_Ozone
https://www.researchgate.net/publication/266637164_Extra_Low-Temperature_SiO2_Deposition_Using_Aminosilanes
https://www.researchgate.net/publication/309621394_Low_Temperature_Atomic_Layer_Deposition_of_SiO2_Thin_Films_using_Di-isopropylaminosilane_and_Ozone
https://www.researchgate.net/publication/266637164_Extra_Low-Temperature_SiO2_Deposition_Using_Aminosilanes
https://www.researchgate.net/publication/309621394_Low_Temperature_Atomic_Layer_Deposition_of_SiO2_Thin_Films_using_Di-isopropylaminosilane_and_Ozone
https://pubs.aip.org/aip/apl/article/117/4/041601/39546/Atomic-layer-deposition-of-SiO2-GeO2-multilayers
https://www.researchgate.net/publication/266637164_Extra_Low-Temperature_SiO2_Deposition_Using_Aminosilanes
https://pmc.ncbi.nlm.nih.gov/articles/PMC8607820/
https://pubs.acs.org/doi/10.1021/acs.jpcc.1c07980
https://pubs.aip.org/avs/jva/article/39/5/052403/281044/Plasma-enhanced-atomic-layer-deposition-of-SiO2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590842?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BDEAS Pulse: A pulse of BDEAS vapor is introduced into the deposition chamber, where it

adsorbs onto the substrate surface.

Purge: The chamber is purged with an inert gas (e.g., Argon) to remove any unreacted

BDEAS and byproducts.

O₂ Plasma Exposure: The substrate is exposed to an O₂ plasma. The reactive oxygen

species react with the adsorbed BDEAS molecules to form a layer of SiO₂.

Purge: The chamber is purged again to remove reaction byproducts.

This four-step cycle is repeated to achieve the desired film thickness.

For TALD, the process is similar, with the O₂ plasma step being replaced by an ozone pulse.[2]

[6]

Visualizing the Deposition Process and Pathways
Experimental Workflow for PEALD of SiO₂
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Caption: A flowchart of the Plasma-Enhanced Atomic Layer Deposition (PEALD) cycle for SiO₂.

Simplified Surface Reaction Pathway in ALD
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Caption: A simplified diagram of the surface reaction steps during ALD of SiO₂.

Conclusion
Bis(diethylamino)silane is a highly effective precursor for the low-temperature deposition of

silicon dioxide thin films. Both PEALD and TALD methods offer precise control over film

thickness and can produce high-quality SiO₂. The choice between PEALD and TALD will

depend on the specific application requirements, particularly the thermal sensitivity of the

substrate. The data and protocols summarized in this guide provide a solid foundation for

researchers and professionals seeking to utilize BDEAS for their deposition needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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